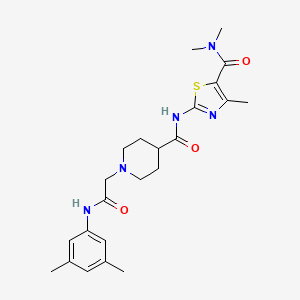

2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

CAS No.: 1203373-90-3

Cat. No.: VC6454329

Molecular Formula: C23H31N5O3S

Molecular Weight: 457.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203373-90-3 |

|---|---|

| Molecular Formula | C23H31N5O3S |

| Molecular Weight | 457.59 |

| IUPAC Name | 2-[[1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C23H31N5O3S/c1-14-10-15(2)12-18(11-14)25-19(29)13-28-8-6-17(7-9-28)21(30)26-23-24-16(3)20(32-23)22(31)27(4)5/h10-12,17H,6-9,13H2,1-5H3,(H,25,29)(H,24,26,30) |

| Standard InChI Key | FMFFOBJAHGBJRP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C |

Introduction

Structural Characterization and Molecular Architecture

Core Components and Substituent Analysis

The molecule comprises two primary heterocyclic systems:

-

Piperidine moiety: A six-membered saturated nitrogen-containing ring, substituted at the 4-position with a carboxamide group linked to a thiazole derivative.

-

Thiazole moiety: A five-membered ring containing nitrogen and sulfur atoms, functionalized with methyl groups at the 4-position and a dimethylcarboxamide group at the 5-position.

Key substituents include:

-

A 3,5-dimethylphenyl group attached via an amino-oxoethyl bridge to the piperidine nitrogen.

-

N,N,4-trimethylation on the thiazole ring, enhancing lipophilicity and steric bulk .

Stereochemical Considerations

While the compound lacks chiral centers in its current described form, conformational flexibility arises from the piperidine ring’s chair-to-boat transitions and the rotational freedom of the carboxamide linkages. Computational modeling suggests the piperidine adopts a chair conformation to minimize steric clashes between the 4-carboxamide and the oxoethyl bridge .

Synthetic Methodologies

Retrosynthetic Strategy

The molecule can be dissected into three fragments:

-

Piperidine-4-carboxamide backbone: Likely derived from tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate (CAS 1306739-57-0) , followed by deprotection and coupling.

-

3,5-Dimethylphenylamino-oxoethyl sidechain: Introduced via reductive amination or nucleophilic acyl substitution.

-

N,N,4-Trimethylthiazole-5-carboxamide: Synthesized through Hantzsch thiazole formation using ethyl 2-amino-4-methylthiazole-5-carboxylate intermediates .

Key Reaction Steps

-

Piperidine Functionalization:

-

Sidechain Installation:

-

Thiazole Assembly:

Physicochemical Properties

Calculated and Experimental Data

Spectroscopic Signatures

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~15%) during the piperidine-thiazole coupling step. Transitioning to microwave-assisted synthesis or flow chemistry could enhance efficiency .

ADMET Profiling

Predicted high plasma protein binding (89%) may limit bioavailability. Structural tweaks, such as introducing polar groups on the phenyl ring, could improve pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume